1-[(Carbamoylamino)-hydroxymethyl]-3-[(carbamoylamino)methyl]urea
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Overview
Description
1-[(Carbamoylamino)-hydroxymethyl]-3-[(carbamoylamino)methyl]urea is a compound with the molecular formula C4H10N4O3 It is known for its unique structure, which includes both carbamoylamino and hydroxymethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Carbamoylamino)-hydroxymethyl]-3-[(carbamoylamino)methyl]urea typically involves the reaction of urea derivatives with formaldehyde and carbamoylating agents. One common method is the reaction of urea with formaldehyde in the presence of a catalyst to form the hydroxymethyl derivative, followed by carbamoylation to introduce the carbamoylamino groups .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes. The process may include steps such as purification and crystallization to obtain the compound in high purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
1-[(Carbamoylamino)-hydroxymethyl]-3-[(carbamoylamino)methyl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The hydroxymethyl and carbamoylamino groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
1-[(Carbamoylamino)-hydroxymethyl]-3-[(carbamoylamino)methyl]urea has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[(Carbamoylamino)-hydroxymethyl]-3-[(carbamoylamino)methyl]urea involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical processes. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 1-carbamoyl-3-[(carbamoylamino)methyl]urea
- 1-[(carbamoylamino)methyl]-3-(hydroxymethyl)urea
Uniqueness
1-[(Carbamoylamino)-hydroxymethyl]-3-[(carbamoylamino)methyl]urea is unique due to its dual functional groups, which provide versatility in chemical reactions and applications. Compared to similar compounds, it offers distinct reactivity and potential for diverse applications in various fields .
Properties
CAS No. |
106061-03-4 |
---|---|
Molecular Formula |
C5H12N6O4 |
Molecular Weight |
220.19 g/mol |
IUPAC Name |
1-[(carbamoylamino)-hydroxymethyl]-3-[(carbamoylamino)methyl]urea |
InChI |
InChI=1S/C5H12N6O4/c6-2(12)8-1-9-4(14)11-5(15)10-3(7)13/h5,15H,1H2,(H3,6,8,12)(H3,7,10,13)(H2,9,11,14) |
InChI Key |
VKJDZTNNBRZNLS-UHFFFAOYSA-N |
Canonical SMILES |
C(NC(=O)N)NC(=O)NC(NC(=O)N)O |
Origin of Product |
United States |
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